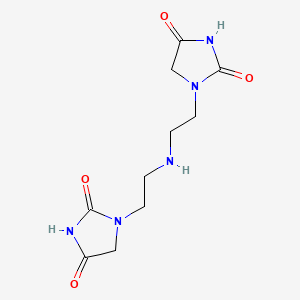
2,2'-(Anthracene-2,6-diyl)diacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Anthracene-2,6-diyl)diacetonitrile is an organic compound with the molecular formula C18H12N2 It is characterized by the presence of an anthracene core substituted at the 2 and 6 positions with acetonitrile groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Anthracene-2,6-diyl)diacetonitrile typically involves the reaction of anthracene with cyanomethyl reagents. One common method includes the use of 9,10-dichloromethylanthracene as a starting material, which undergoes nucleophilic substitution with sodium cyanide or potassium cyanide to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-(Anthracene-2,6-diyl)diacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions to form various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used under basic or acidic conditions
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Primary amines.
Substitution: Substituted anthracene derivatives
Wissenschaftliche Forschungsanwendungen
2,2’-(Anthracene-2,6-diyl)diacetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its strong fluorescence properties.
Medicine: Explored for its potential in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors
Wirkmechanismus
The mechanism of action of 2,2’-(Anthracene-2,6-diyl)diacetonitrile is primarily related to its ability to interact with various molecular targets. The nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions. The anthracene core provides a rigid and planar structure, which is beneficial for stacking interactions and electronic properties .
Vergleich Mit ähnlichen Verbindungen
2,2’-(Anthracene-9,10-diyl)diacetonitrile: Similar structure but with nitrile groups at the 9 and 10 positions.
2,2’-(Naphthalene-2,6-diyl)diacetonitrile: Contains a naphthalene core instead of anthracene.
2,2’-(Pyridine-2,6-diyl)diacetonitrile: Contains a pyridine core, offering different electronic properties
Uniqueness: 2,2’-(Anthracene-2,6-diyl)diacetonitrile is unique due to its specific substitution pattern on the anthracene core, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability .
Eigenschaften
Molekularformel |
C18H12N2 |
|---|---|
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
2-[6-(cyanomethyl)anthracen-2-yl]acetonitrile |
InChI |
InChI=1S/C18H12N2/c19-7-5-13-1-3-15-11-18-10-14(6-8-20)2-4-16(18)12-17(15)9-13/h1-4,9-12H,5-6H2 |
InChI-Schlüssel |
DUMAEJNYQAPDOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC3=C(C=CC(=C3)CC#N)C=C2C=C1CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethane-1,2-diamine](/img/structure/B12936488.png)

![5-(4-Methoxyphenyl)-6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12936490.png)


![2-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]sulfonyl}benzaldehyde](/img/structure/B12936504.png)

![6-[(4-Methylphenyl)sulfanyl]-9-phenyl-9H-purine](/img/structure/B12936521.png)



![(3S,5S,9R,10S,13R,14R,17R)-17-((R,E)-5-Isopropylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12936579.png)

